N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the hydrazinecarbothioamide core: This step involves the reaction of a hydrazine derivative with a thiocarbonyl compound under controlled conditions.
Introduction of the benzoic acid moiety: The benzoic acid derivative is introduced through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Attachment of the phenethyl group: The phenethyl group is introduced via a nucleophilic substitution reaction, typically using an alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other hydrazinecarbothioamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This can include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F4N3O4S/c1-3-31-17-9-8-14(12-18(17)32-4-2)10-11-27-21(34)29-28-19(30)15-6-5-7-16(13-15)33-22(25,26)20(23)24/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,28,30)(H2,27,29,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRETYQZBEHFAOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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